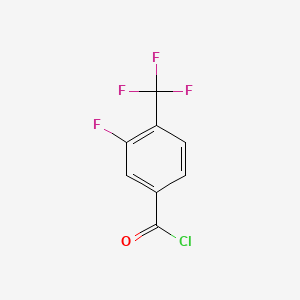

3-Fluoro-4-(trifluoromethyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)4-1-2-5(6(10)3-4)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDAEMNQJYDHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370456 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-68-2 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216144-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable multi-step synthetic pathway for the preparation of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride, a key building block in pharmaceutical and agrochemical research. As a direct synthesis from benzoic acid is not feasible, this document outlines a logical sequence of reactions starting from the more practical precursor, 4-chloro-2-fluorotoluene. The synthesis involves the introduction of the trifluoromethyl group, oxidation of the methyl group to a carboxylic acid, and the final conversion to the desired acyl chloride.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step process, commencing with the trifluoromethylation of 4-chloro-2-fluorotoluene, followed by oxidation to form the intermediate 3-Fluoro-4-(trifluoromethyl)benzoic acid, and culminating in the chlorination of the carboxylic acid.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for key reaction parameters.

Step 1: Synthesis of 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene

The initial step involves the introduction of the trifluoromethyl group onto the aromatic ring of 4-chloro-2-fluorotoluene. This can be achieved via a photochlorination followed by a halogen-exchange (Halex) reaction.

Experimental Protocol:

-

Photochlorination: 4-chloro-2-fluorotoluene is subjected to photochlorination using chlorine gas under UV irradiation to yield 4-chloro-2-fluoro-1-(trichloromethyl)benzene.

-

Fluorination: The resulting trichloromethylated compound is then fluorinated using a fluorinating agent such as hydrogen fluoride (HF) in the presence of a catalyst (e.g., a Lewis acid) to produce 4-chloro-2-fluoro-1-(trifluoromethyl)benzene.

| Parameter | Value |

| Starting Material | 4-Chloro-2-fluorotoluene |

| Reagents | Chlorine (Cl₂), Hydrogen Fluoride (HF) |

| Catalyst | Lewis Acid (e.g., SbCl₅) |

| Solvent | None or inert solvent |

| Temperature | Photochlorination: 20-50 °C; Fluorination: 80-150 °C |

| Reaction Time | Photochlorination: 4-8 hours; Fluorination: 2-6 hours |

| Yield | 70-85% (overall for two steps) |

Step 2: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzoic Acid

The methyl group of the intermediate is oxidized to a carboxylic acid. This is a common transformation in organic synthesis.

Experimental Protocol:

-

A mixture of 4-chloro-2-fluoro-1-(trifluoromethyl)benzene and an oxidizing agent (e.g., potassium permanganate or nitric acid) in a suitable solvent (e.g., water, acetic acid) is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

| Parameter | Value |

| Starting Material | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene |

| Reagents | Potassium Permanganate (KMnO₄) or Nitric Acid (HNO₃) |

| Solvent | Water, Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 4-12 hours |

| Yield | 60-75% |

Step 3: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the corresponding acyl chloride. This is a standard and high-yielding reaction.

Experimental Protocol:

-

To a solution of 3-Fluoro-4-(trifluoromethyl)benzoic acid in an inert solvent (e.g., dichloromethane, toluene), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation.

| Parameter | Value |

| Starting Material | 3-Fluoro-4-(trifluoromethyl)benzoic acid |

| Reagents | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Solvent | Dichloromethane, Toluene |

| Temperature | Room temperature to 40 °C |

| Reaction Time | 1-3 hours |

| Yield | >90% |

Logical Relationships in the Synthesis

The sequence of reactions is critical for the successful synthesis of the target molecule. The trifluoromethyl group is introduced prior to the oxidation of the methyl group. This is because the trifluoromethyl group is highly deactivating, making subsequent electrophilic aromatic substitution reactions difficult. The oxidation of the methyl group is a robust reaction that can be performed on the substituted benzene ring. Finally, the conversion of the carboxylic acid to the acyl chloride is a straightforward functional group transformation.

Caption: Logical flow of the synthetic strategy.

This guide provides a comprehensive overview of a feasible synthetic route to this compound, supported by detailed experimental protocols and tabulated data. This information is intended to be a valuable resource for researchers engaged in the synthesis of complex fluorinated molecules for various applications in the fields of medicine and agriculture.

Spectroscopic Characterization of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(trifluoromethyl)benzoyl chloride is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, imparts distinct physicochemical properties that are leveraged in the design of novel bioactive compounds. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a detailed overview of the spectroscopic properties of this compound, including predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Standardized experimental protocols for acquiring these spectra are also presented, along with a schematic for its synthesis.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on established principles of spectroscopy and analysis of structurally similar compounds. These predictions serve as a valuable reference for researchers working with this reagent.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Parameter | Value |

| Solvent | CDCl₃ |

| Frequency | 400 MHz |

| Chemical Shift (δ) / ppm | Multiplicity |

| ~8.2-8.3 | dd |

| ~8.1-8.2 | m |

| ~7.8-7.9 | t |

Note: The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Parameter | Value |

| Solvent | CDCl₃ |

| Frequency | 100 MHz |

| Chemical Shift (δ) / ppm | Assignment |

| ~167 | C=O (acyl chloride) |

| ~160 (d, ¹J(C,F) ≈ 250 Hz) | C-3 |

| ~135 (q, ²J(C,F) ≈ 30 Hz) | C-4 |

| ~133 | C-6 |

| ~128 | C-1 |

| ~123 (q, ¹J(C,F) ≈ 272 Hz) | CF₃ |

| ~120 (d, ²J(C,F) ≈ 20 Hz) | C-5 |

| ~118 (d, ²J(C,F) ≈ 20 Hz) | C-2 |

Note: Carbons attached to or near fluorine atoms will appear as doublets (d) or quartets (q) due to C-F coupling.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Parameter | Value |

| Technique | ATR |

| **Wavenumber (cm⁻¹) ** | Intensity |

| ~1780-1750 | Strong |

| ~1600, 1480 | Medium |

| ~1320 | Strong |

| ~1100-1200 | Strong, broad |

| ~800-900 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| m/z | Relative Intensity (%) |

| 226/228 | ~40 / ~13 |

| 191 | ~100 |

| 163 | ~30 |

| 144 | ~20 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument, operating at the corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz instrument).

-

Use a proton-decoupled pulse sequence.

-

Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and expected fragment ions.

Synthesis Workflow

This compound is typically synthesized from its corresponding carboxylic acid. The following diagram illustrates this common synthetic transformation.

Caption: Synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The predicted data and standardized protocols herein are intended to assist researchers in the efficient and accurate identification and utilization of this important chemical intermediate. While predicted data is a useful starting point, it is always recommended to confirm the identity and purity of the compound using experimentally acquired data.

Spectroscopic and Synthetic Profile of 3-Fluoro-4-(trifluoromethyl)benzoyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Fluoro-4-(trifluoromethyl)benzoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Due to the limited availability of public domain experimental spectra for this compound, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds and established spectroscopic principles. The provided experimental protocols are based on standard laboratory procedures for the synthesis and characterization of similar chemical entities.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 3-fluoro-5-(trifluoromethyl)benzoyl chloride, 3-(trifluoromethyl)benzoyl chloride, and 4-(trifluoromethyl)benzoyl chloride.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 - 8.4 | d | ~8 | H-6 |

| ~8.0 - 8.2 | dd | ~8, ~2 | H-2 |

| ~7.8 - 8.0 | t | ~8 | H-5 |

Note: The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135 (q, ²JCCF ≈ 30 Hz) | C-CF₃ |

| ~134 | C-2 |

| ~132 | C-5 |

| ~128 | C-1 |

| ~125 (q, ¹JCF ≈ 275 Hz) | CF₃ |

| ~118 (d, ²JCCF ≈ 20 Hz) | C-6 |

Note: Carbon signals will be split due to coupling with fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ -63 | -CF₃ |

| ~ -110 | Ar-F |

Note: Chemical shifts are referenced to CFCl₃.

Table 4: Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1780 - 1750 | C=O stretch (acid chloride) |

| ~1600, 1480, 1450 | Aromatic C=C stretch |

| ~1320 | C-F stretch (trifluoromethyl) |

| ~1250 | C-F stretch (aromatic) |

| ~1100-1200 | CF₃ symmetric and asymmetric stretches |

| ~800-900 | C-Cl stretch |

Experimental Protocols

The following sections detail plausible methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis

The synthesis of this compound can be achieved from its corresponding carboxylic acid precursor, 3-Fluoro-4-(trifluoromethyl)benzoic acid.

Caption: Synthetic workflow for this compound.

Procedure:

-

To a solution of 3-Fluoro-4-(trifluoromethyl)benzoic acid in an anhydrous solvent such as dichloromethane or toluene, a slight excess of thionyl chloride or oxalyl chloride is added dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) is added to the mixture.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours, or gently refluxed until the evolution of gas ceases.

-

The excess thionyl chloride/oxalyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation under reduced pressure if necessary.

Spectroscopic Characterization

The following are standard protocols for obtaining NMR and IR spectra.

Caption: Workflow for spectroscopic analysis.

NMR Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H.

-

The sample would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Data would be processed using standard Fourier transform techniques.

IR Spectroscopy:

-

Infrared spectra would be recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

The sample, being a liquid, can be analyzed as a neat thin film between salt (NaCl or KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum would be recorded over the range of 4000-400 cm⁻¹.

physical and chemical properties of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride (CAS No. 216144-68-2). It is a key intermediate in the synthesis of various pharmaceuticals, particularly as a building block for KCNQ potassium channel openers. This document includes available physicochemical data, a general synthesis and purification protocol, an overview of its reactivity, and a discussion of its application in medicinal chemistry. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Introduction

This compound is a substituted aromatic acyl chloride. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its reactivity and makes it a valuable reagent in the synthesis of complex organic molecules. Its primary application lies in the field of medicinal chemistry, where it serves as a crucial intermediate for the preparation of biologically active compounds, including modulators of ion channels.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃ClF₄O | [1][2][3][4] |

| Molecular Weight | 226.56 g/mol | [1][2][3][4][5] |

| CAS Number | 216144-68-2 | [1][2][3][4] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 152 °C (lit.) | [1][2] |

| Density | 1.486 g/cm³ at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.465 (lit.) | [2] |

| Flash Point | 87 °C (closed cup) | [1][2] |

| Melting Point/Freezing Point | No data available | [1] |

| Vapor Pressure | No data available | [1] |

| Vapor Density | No data available | [1] |

| Water Solubility | No data available (expected to react) | [1] |

| Partition Coefficient (n-octanol/water) | No data available | [1] |

Synthesis and Purification

General Synthesis Protocol

This compound is typically synthesized from its corresponding carboxylic acid, 3-fluoro-4-(trifluoromethyl)benzoic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a common and effective method.

Reaction:

Figure 1: General synthesis of this compound.

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place 3-fluoro-4-(trifluoromethyl)benzoic acid.

-

Addition of Reagent: Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product.

Purification

The primary method for purifying benzoyl chlorides is vacuum distillation . This technique is necessary to separate the product from any non-volatile impurities and any remaining high-boiling reagents. Due to the compound's sensitivity to moisture, all glassware must be thoroughly dried, and the distillation should be performed under an inert atmosphere (e.g., nitrogen or argon).

Chemical Reactivity

As a typical acyl chloride, this compound is a reactive compound. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the chlorine atom and the fluorinated benzene ring.

Nucleophilic Acyl Substitution

The primary reaction of this compound is nucleophilic acyl substitution. It readily reacts with various nucleophiles to form a range of carboxylic acid derivatives.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KCNQ1 channels sense small changes in cell volume - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-4-(trifluoromethyl)benzoyl chloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzoyl chloride is a specialized acyl chloride that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts distinct electronic properties and metabolic stability to target molecules. This makes it a highly valuable reagent in the design and synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and can significantly enhance the lipophilicity, binding affinity, and metabolic stability of a drug candidate. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical Identity and Properties

CAS Number: 216144-68-2

Molecular Structure:

The molecular structure consists of a benzene ring substituted with a fluorine atom at the 3-position, a trifluoromethyl group at the 4-position, and a benzoyl chloride functional group at the 1-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₃ClF₄O | [1][2] |

| Molecular Weight | 226.56 g/mol | [1] |

| Appearance | Clear colorless to faint yellow liquid | |

| Boiling Point | 152 °C | [1] |

| Density | 1.486 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.465 | |

| Purity | ≥95% | [2] |

Synthesis

The most common and direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 3-fluoro-4-(trifluoromethyl)benzoic acid. This transformation can be efficiently achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Representative Experimental Protocol: Synthesis via Chlorination

The following protocol is a representative method for the synthesis of acyl chlorides from carboxylic acids and can be adapted for the preparation of this compound.

Materials:

-

3-Fluoro-4-(trifluoromethyl)benzoic acid

-

Oxalyl chloride or Thionyl chloride

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize acidic gases), and a dropping funnel is set up under an inert atmosphere.

-

Reagent Addition: 3-Fluoro-4-(trifluoromethyl)benzoic acid is dissolved in anhydrous dichloromethane. A catalytic amount of DMF (e.g., a few drops) is added to the solution.

-

Chlorination: Oxalyl chloride (typically 1.1 to 1.5 molar equivalents) is added dropwise to the stirred solution at room temperature. If using thionyl chloride, it can be used in excess and may also serve as the solvent.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) until the evolution of gas (HCl and CO/CO₂ for oxalyl chloride, or SO₂ and HCl for thionyl chloride) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Work-up: Upon completion of the reaction, the solvent and any excess chlorinating agent are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a clear liquid.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The acyl chloride group is a versatile handle for introducing the 3-fluoro-4-(trifluoromethyl)phenyl moiety into a target structure, typically through acylation reactions with nucleophiles such as amines, alcohols, and phenols.

Logical Workflow: Synthesis of a Pyrazole Fungicide Intermediate

A notable application of this compound is in the synthesis of N-acyl pyrazole derivatives, which have shown potent fungicidal activity. The general workflow involves the acylation of a substituted pyrazole amine.

Caption: Synthetic workflow for an N-acyl pyrazole fungicide intermediate.

This workflow illustrates the conversion of the parent carboxylic acid to the reactive acyl chloride, which is then coupled with a pyrazole amine to form the target amide. This amide linkage is a common structural motif in many bioactive molecules.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts with water and other protic solvents to release corrosive hydrogen chloride gas. Therefore, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical research. Its unique electronic and steric properties make it an attractive component for the design of new bioactive compounds with enhanced efficacy and metabolic stability. The straightforward synthesis from its corresponding carboxylic acid and its reactivity towards a wide range of nucleophiles ensure its continued importance in synthetic organic chemistry.

References

discovery and history of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzoyl Chloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details its chemical properties, plausible synthetic routes, and its strategic importance in medicinal chemistry.

Introduction and Historical Context

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 216144-68-2 | [2][3][4] |

| Molecular Formula | C₈H₃ClF₄O | [2][3] |

| Molecular Weight | 226.56 g/mol | [2][3][4] |

| Boiling Point | 152 °C (lit.) | [4][5] |

| Density | 1.486 g/cm³ at 25 °C | [4][5] |

| Refractive Index | n20/D 1.465 (lit.) | [4] |

| Flash Point | 87 °C (closed cup) | [4][5] |

| Purity | Typically ≥ 95% | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in a single, readily accessible source. However, based on established chemical principles and synthetic routes for analogous compounds, a highly probable two-step synthesis can be outlined. This involves the oxidation of a suitable precursor to form 3-fluoro-4-(trifluoromethyl)benzoic acid, followed by chlorination to yield the final benzoyl chloride.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from a common starting material to the target compound.

Caption: A generalized workflow for the synthesis of this compound.

Step 1: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzoic acid

The precursor, 3-fluoro-4-(trifluoromethyl)benzoic acid, is a known compound used in the synthesis of active pharmaceutical ingredients, such as potassium channel openers for the treatment of epilepsy.[6] Its synthesis can be achieved through various methods, a common one being the oxidation of a corresponding toluene derivative.

Representative Experimental Protocol (based on analogous reactions):

-

Starting Material: 3-Fluoro-4-(trifluoromethyl)toluene.

-

Oxidation: The starting material is subjected to strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, in a suitable solvent system (e.g., water, acetic acid, or a mixture).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.

-

Work-up: After the reaction is complete, the mixture is cooled, and the oxidant by-products (e.g., manganese dioxide) are removed by filtration.

-

Isolation: The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the 3-fluoro-4-(trifluoromethyl)benzoic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or toluene to yield a white to off-white solid.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.

Representative Experimental Protocol:

-

Reactants: 3-Fluoro-4-(trifluoromethyl)benzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Solvent: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or can be performed neat with an excess of thionyl chloride.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, especially when using oxalyl chloride.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to reflux until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases.

-

Isolation: The excess chlorinating agent and solvent are removed under reduced pressure.

-

Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product as a liquid.

Applications in Research and Development

This compound is a versatile reagent primarily used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7] Its utility stems from its ability to readily react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Role as a Synthetic Building Block

The diagram below illustrates the central role of this compound as an intermediate in the synthesis of diverse chemical entities.

Caption: The role of this compound in synthetic chemistry.

The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring can significantly influence the properties of the final product, including:

-

Enhanced Potency: The electron-withdrawing nature of the substituents can modulate the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

-

Improved Pharmacokinetics: The trifluoromethyl group is known to block metabolic oxidation at its site of attachment and can increase the lipophilicity of a molecule, which can improve its absorption and distribution in the body.

-

Increased Stability: The C-F bond is exceptionally strong, which can impart greater chemical and thermal stability to the final compound.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While its specific discovery is not prominently documented, its utility is well-established within the context of the development of fluorinated molecules for the life sciences and material science sectors. The synthetic pathways to this compound are based on standard, high-yielding chemical transformations, making it an accessible building block for researchers and drug development professionals. Its continued use is anticipated in the quest for novel molecules with enhanced biological and physical properties.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [oakwoodchemical.com]

- 4. 3-氟-4-(三氟甲基)苯甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Electrophilicity of 3-Fluoro-4-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electrophilicity of 3-fluoro-4-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the presence of two potent electron-withdrawing groups, the fluorine and trifluoromethyl substituents, this acyl chloride exhibits significantly enhanced reactivity towards nucleophiles. This document outlines the theoretical basis for its high electrophilicity, supported by an estimation of its Hammett parameters. A comprehensive, representative experimental protocol for a typical acylation reaction is provided, alongside a discussion of the underlying reaction mechanism. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction

This compound is a substituted aromatic acyl chloride with the chemical formula C₈H₃ClF₄O. Its structure is characterized by a benzoyl chloride core bearing a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position. These substituents have a profound impact on the electronic properties of the molecule, rendering the carbonyl carbon exceptionally electrophilic. This enhanced electrophilicity makes it a highly reactive and valuable reagent for the introduction of the 3-fluoro-4-(trifluoromethyl)benzoyl moiety into a wide range of molecules, a common strategy in the development of bioactive compounds. Understanding the quantitative and qualitative aspects of its electrophilicity is crucial for predicting its reactivity, optimizing reaction conditions, and minimizing side reactions.

Theoretical Framework of Electrophilicity

The high electrophilicity of this compound is a direct consequence of the electronic effects exerted by its substituents. Both the fluorine and the trifluoromethyl groups are strongly electron-withdrawing, acting through a combination of inductive and resonance effects.

-

Inductive Effect (-I): Both fluorine and the trifluoromethyl group are highly electronegative and pull electron density away from the benzene ring through the sigma bonds. This effect is particularly strong for the trifluoromethyl group.

-

Resonance Effect (-M/-R): The trifluoromethyl group does not participate significantly in resonance. Fluorine, while having a -I effect, can exhibit a +R effect by donating a lone pair of electrons to the ring. However, in the case of benzoyl chlorides, the powerful electron-withdrawing nature of the carbonyl group and the trifluoromethyl group diminishes the impact of fluorine's +R effect.

The cumulative effect of these electron-withdrawing groups is a significant polarization of the carbonyl bond, leading to a greater partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.

Quantitative Assessment of Electrophilicity

3.1. Estimated Hammett Substituent Constants

The overall electronic effect of the 3-fluoro-4-(trifluoromethyl)benzoyl group can be approximated by summing the Hammett sigma (σ) constants of the individual substituents.

| Substituent | Position | Hammett Constant (σ) |

| Fluoro (-F) | meta | σ_m_ ≈ 0.34 |

| Trifluoromethyl (-CF₃) | para | σ_p_ ≈ 0.54 |

The combined effect of these substituents will result in a significantly positive σ value for the substituted benzoic acid from which the benzoyl chloride is derived, indicating a substantial increase in acidity and, consequently, a marked increase in the electrophilicity of the corresponding acyl chloride.

3.2. Reactivity Comparison

The enhanced electrophilicity of this compound places it among the more reactive benzoyl chlorides. A qualitative comparison with other substituted benzoyl chlorides is presented below.

| Benzoyl Chloride Derivative | Expected Relative Reactivity | Rationale |

| 4-Nitrobenzoyl chloride | Similar | The nitro group is a strong electron-withdrawing group. |

| Benzoyl chloride | Lower | Lacks electron-withdrawing substituents. |

| 4-Methoxybenzoyl chloride | Significantly Lower | The methoxy group is an electron-donating group. |

Experimental Protocol: N-Acylation of Aniline

This section provides a detailed, representative protocol for the N-acylation of aniline with this compound, a common application for this reagent.

4.1. Materials and Reagents

-

This compound

-

Aniline

-

Pyridine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

4.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane. Stir the solution at room temperature.

-

Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a separate portion of dichloromethane. Add this solution dropwise to the aniline solution over a period of 10-15 minutes using a dropping funnel. An exothermic reaction may be observed. Maintain the reaction temperature with an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aniline) is consumed.

-

Work-up:

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove excess pyridine and unreacted aniline.

-

Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-(3-fluoro-4-(trifluoromethyl)phenyl)benzamide.

-

Visualizations

5.1. Logical Workflow for Assessing Electrophilicity

Caption: A logical workflow for the assessment of electrophilicity.

5.2. Generalized Mechanism for Nucleophilic Acyl Substitution

Caption: Generalized mechanism of nucleophilic acyl substitution.

Conclusion

This compound is a highly electrophilic reagent due to the potent and synergistic electron-withdrawing effects of its fluoro and trifluoromethyl substituents. This enhanced reactivity makes it an invaluable tool in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. While quantitative experimental data remains to be extensively published, a strong theoretical understanding, coupled with the provided representative experimental protocol, will enable researchers to effectively harness the synthetic potential of this powerful building block. Careful consideration of its high reactivity is paramount to achieving desired chemical transformations efficiently and selectively.

An In-depth Technical Guide to the Stability and Reactivity of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzoyl chloride (CAS No. 216144-68-2) is a specialized acyl chloride derivative of benzoic acid.[1] It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the incorporation of fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of molecules.[2] This technical guide provides a comprehensive overview of the stability and reactivity of this compound, offering critical data and procedural insights for laboratory professionals.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis. The key quantitative data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 216144-68-2 | [1] |

| Molecular Formula | C₈H₃ClF₄O | [3][4] |

| Molecular Weight | 226.56 g/mol | [3] |

| Appearance | Light yellow to faint yellow liquid | [1][5] |

| Boiling Point | 152 °C (lit.) | [1] |

| Density | 1.486 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.465 (lit.) | [5] |

| Flash Point | 87 °C (closed cup) | [1] |

| Water Solubility | Not miscible; reacts with water | [5][6] |

Chemical Stability

General Stability: Under recommended storage conditions, this compound is a stable compound.[1] However, its stability is highly dependent on environmental factors.

Sensitivity to Moisture: The compound is classified as moisture-sensitive.[1][5][7][8] Like other acyl chlorides, it readily reacts with water, including atmospheric moisture. This reaction, a hydrolysis, is vigorous and results in the formation of 3-Fluoro-4-(trifluoromethyl)benzoic acid and corrosive hydrogen chloride gas, which is often observed as white fumes.[6]

Thermal Stability: While stable at room temperature, the compound should be protected from high temperatures, sparks, and open flames.[1] Heating can lead to violent rupture of containers and thermal decomposition.[9]

Storage Recommendations: To ensure its integrity, the compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10][11] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture and air.[5][11]

Reactivity and Hazardous Reactions

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group, making it susceptible to nucleophilic acyl substitution.[6]

Incompatible Materials: To prevent hazardous reactions, contact with the following substances should be avoided:

-

Water and Moisture: Leads to vigorous hydrolysis, liberating toxic and corrosive hydrogen chloride gas.[7][10]

-

Strong Bases: Can cause a violent, exothermic reaction.[7][10]

-

Alcohols and Amines: Reacts readily to form esters and amides, respectively. These reactions are typically exothermic.[6][7][10]

-

Strong Oxidizing Agents: Can lead to vigorous reactions, posing a fire or explosion hazard.[7][10]

-

Strong Acids and Reducing Agents: Are also listed as incompatible materials.[7][11]

Hazardous Decomposition: When exposed to fire or high temperatures, the compound decomposes to produce highly toxic and corrosive fumes, including:

-

Phosgene and other fluorine compounds may also be formed under certain conditions.[7]

Hazardous Polymerization: Hazardous polymerization does not occur with this compound.[7]

Experimental Protocols for Reactivity Assessment

Disclaimer: Specific experimental data for this compound is not publicly available. The following are representative protocols for assessing the stability and reactivity of analogous acyl chlorides.

Objective: To qualitatively and quantitatively assess the reaction of this compound with water.

Methodology:

-

Setup: A jacketed glass reaction vessel is equipped with a magnetic stirrer, a pH probe, a temperature probe, and a dropping funnel. The vessel is vented through a scrubber containing an aqueous sodium hydroxide solution to neutralize the evolved HCl gas.

-

Procedure: a. Charge the vessel with 50 mL of deionized water and maintain the temperature at 25°C. b. Slowly add 1.0 mL of this compound dropwise from the dropping funnel into the stirred water over 5 minutes. c. Record the initial and final pH and temperature. Observe for gas evolution and the formation of any precipitate (the corresponding carboxylic acid).

-

Analysis: The reaction can be quantified by titrating the resulting solution with a standardized NaOH solution to determine the amount of HCl and carboxylic acid produced. Alternatively, aliquots can be analyzed by HPLC or GC-MS to monitor the disappearance of the acyl chloride and the appearance of the carboxylic acid over time.

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

-

Sample Preparation: In a controlled atmosphere (e.g., a glovebox), accurately weigh 2-5 mg of the sample into a high-pressure gold-plated stainless steel DSC pan. Hermetically seal the pan to contain any evolved gases.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Procedure: a. Equilibrate the sample at 30°C. b. Heat the sample from 30°C to 400°C at a constant rate of 10°C/min under a continuous nitrogen purge. c. Record the heat flow as a function of temperature.

-

Analysis: The resulting thermogram is analyzed to identify exothermic events. The onset temperature of a sharp exotherm is indicative of thermal decomposition.

Safe Handling and Storage

Given its corrosive and reactive nature, strict adherence to safety protocols is mandatory.

Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to control exposure to vapors.[8][9][10] Eyewash stations and safety showers must be readily accessible.[9][11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC or neoprene), a lab coat, and an apron as needed.[9]

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with a suitable cartridge for acid gases and organic vapors.[7][11]

Handling: Avoid all personal contact, including inhalation of vapors.[9] Keep the compound away from heat, sparks, and incompatible materials.[1] Containers should be opened carefully and kept upright to prevent leakage.[1]

Conclusion

This compound is a highly reactive chemical intermediate with significant utility in synthetic chemistry. Its stability is contingent upon strict exclusion of moisture and avoidance of incompatible materials. The primary hazards—corrosivity and reactivity with nucleophiles—necessitate careful handling in a controlled environment with appropriate personal protective equipment. By understanding these properties and adhering to the outlined safety protocols, researchers can safely and effectively utilize this valuable compound in the development of new chemical entities.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 3-Fluoro-5-(trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 5. 错误页 [amp.chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Commercial Availability and Technical Profile of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride: A Guide for Researchers

For Immediate Release

A Comprehensive Technical Overview of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride (CAS No. 216144-68-2), a Key Building Block for Pharmaceutical and Agrochemical Research and Development.

This technical guide provides an in-depth overview of this compound, a crucial reagent in the synthesis of complex organic molecules. Aimed at researchers, scientists, and professionals in drug development, this document details its commercial availability, physicochemical properties, and key applications, supported by experimental methodologies and visual diagrams to facilitate its use in the laboratory.

Introduction

This compound is a substituted aromatic acyl chloride. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its reactivity and the properties of its derivatives. The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates.[1] The fluorine atom further modulates the electronic properties of the molecule. This unique combination of substituents makes it a valuable intermediate for the synthesis of a wide range of bioactive compounds, including kinase inhibitors and other therapeutic agents.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for safe handling, reaction planning, and purification.

| Property | Value | Reference(s) |

| CAS Number | 216144-68-2 | [4][5] |

| Molecular Formula | C₈H₃ClF₄O | [4][6] |

| Molecular Weight | 226.56 g/mol | [5][6] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 152 °C (lit.) | [5] |

| Density | 1.486 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.465 (lit.) | [5] |

| Purity | Typically ≥95% or ≥97% | [5][6] |

| Flash Point | 87 °C (closed cup) | [5] |

Commercial Availability

This compound is commercially available from several chemical suppliers. Researchers can procure this reagent in various quantities, from grams to kilograms, to suit both research and development needs. The table below lists some of the known suppliers. Availability and pricing are subject to change, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Website | Notes |

| AOBChem | aobchem.com | Offers various pack sizes, some may be backordered. |

| Echemi | echemi.com | Lists multiple suppliers and traders. |

| Matrix Scientific | matrixscientific.com | Provides the compound and offers custom synthesis services. |

| Oakwood Chemical | oakwoodchemical.com | Lists the product with purity and pricing information.[6] |

| Santa Cruz Biotechnology | scbt.com | Available for research use.[4] |

| Sigma-Aldrich | sigmaaldrich.com | Product available with detailed safety information.[5] |

| Ambeed | ambeed.com | A supplier of building blocks for chemical synthesis.[7] |

Synthesis and Experimental Protocols

DOT Script for General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq)

-

Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 3-Fluoro-4-(trifluoromethyl)benzoic acid and anhydrous DCM.

-

If using oxalyl chloride, add a catalytic amount of DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the chlorinating agent (oxalyl chloride or thionyl chloride) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess chlorinating agent in vacuo using a rotary evaporator.

-

The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Chemical Reactivity and Applications

As an acyl chloride, this compound is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution reactions. This makes it a versatile reagent for introducing the 3-fluoro-4-(trifluoromethyl)benzoyl moiety into a wide range of molecules.

Amide Bond Formation (Schotten-Baumann Reaction)

A primary application of this reagent is in the synthesis of amides through reaction with primary or secondary amines. This reaction, often carried out under Schotten-Baumann conditions, is fundamental in the synthesis of many pharmaceutical compounds.[8]

DOT Script for Schotten-Baumann Reaction Mechanism

Caption: Generalized mechanism for amide formation via the Schotten-Baumann reaction.

Applications in Drug Discovery

The 3-fluoro-4-(trifluoromethyl)phenyl motif is of significant interest in medicinal chemistry. Its incorporation into molecules can lead to compounds with improved biological activity and pharmacokinetic properties. This reagent is a key starting material for the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings. The electronic properties of the fluoro and trifluoromethyl groups can influence the binding affinity of the inhibitor to the target kinase.[2]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and stability of pesticides and herbicides.

-

Materials Science: Fluorinated compounds are also used in the development of advanced materials with unique properties.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is crucial to use anhydrous solvents and glassware to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[5]

-

H318: Causes serious eye damage.[6]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and highly versatile reagent with significant applications in pharmaceutical and agrochemical research. Its unique electronic and steric properties, conferred by the fluoro and trifluoromethyl substituents, make it an invaluable building block for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of its properties, availability, and handling, which should aid researchers in its effective utilization in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-(トリフルオロメチル)ベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 3-氟-4-(三氟甲基)苯甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [oakwoodchemical.com]

- 7. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]

- 8. Amide Synthesis [fishersci.co.uk]

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Fluoro-4-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value |

| CAS Number | 216144-68-2 |

| Molecular Formula | C8H3ClF4O[2] |

| Molecular Weight | 226.56 g/mol [2] |

| Appearance | Light yellow liquid[1] |

| Boiling Point | 152 °C (lit.)[1][2] |

| Density | 1.486 g/cm³ at 25 °C[1] |

| Flash Point | 87 °C (closed cup)[1] |

| Refractive Index | n20/D 1.465 (lit.) |

Hazard Identification and Safety Precautions

This compound is classified as a corrosive liquid that can cause severe skin burns and eye damage. It is also moisture-sensitive and can react with water to release toxic gases.[3]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key precautions include:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.[4]

The following diagram illustrates the logical workflow for initial hazard assessment and control.

Experimental Protocols

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if there is a risk of splashing, chemical-resistant aprons and boots.

-

Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK) if working outside a fume hood or if ventilation is inadequate.

Handling and Storage

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Avoid inhalation of vapor or mist.[1]

-

Prevent contact with skin and eyes.

-

Keep away from sources of ignition as the material is combustible.[1][3]

-

Take measures to prevent the buildup of electrostatic charge.[1]

-

Do not allow contact with water or moisture, as it can react violently and release toxic gas.[3][4]

Storage:

-

Keep the container tightly closed to prevent moisture ingress.[1][4]

-

Store in a designated corrosives area.

-

Incompatible materials to avoid include strong oxidizing agents, strong bases, and water.[1][3]

The following diagram outlines the standard operating procedure for handling this chemical.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.[1][4]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4] |

| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[1][4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][4] |

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wear appropriate personal protective equipment, including respiratory protection.

For a small spill, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[4] Do not use water to clean up the spill.[4]

The decision-making process for handling a chemical spill is illustrated in the following diagram.

Stability and Reactivity

This compound is stable under recommended storage conditions.[1] However, it is moisture-sensitive.[1]

-

Conditions to Avoid: Moisture, heat, flames, and sparks.[1]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[1]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[1]

Toxicological Information

There is no specific data available for the acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity of this compound.[1] However, given its corrosive nature, it should be handled with extreme care. Ingestion may cause severe swelling and damage to the delicate tissues of the mouth and throat, with a danger of perforation.[3]

Transport Information

This chemical is classified as a corrosive liquid for transport.

-

UN Number: 3265[1]

-

UN Proper Shipping Name: CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (this compound)[1]

-

Transport Hazard Class: 8[1]

-

Packaging Group: II[1]

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier for the most detailed and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for Acylation Reactions Using 3-Fluoro-4-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the use of 3-fluoro-4-(trifluoromethyl)benzoyl chloride in acylation reactions. This reagent is a valuable building block in medicinal chemistry and drug discovery, primarily for the synthesis of bioactive amides and esters. The presence of both a fluorine atom and a trifluoromethyl group on the benzoyl moiety can significantly influence the physicochemical and pharmacological properties of the resulting molecules, including their metabolic stability, binding affinity to biological targets, and cell permeability.

Overview of Acylation Reactions

Acylation reactions involving this compound are typically nucleophilic acyl substitutions where a nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. The high reactivity of the acyl chloride facilitates the formation of a new amide or ester bond under relatively mild conditions. A base is commonly employed to neutralize the hydrochloric acid byproduct generated during the reaction.

Synthesis of Bioactive Amides via N-Acylation

The formation of an amide bond via N-acylation is a cornerstone of modern drug synthesis. The 3-fluoro-4-(trifluoromethyl)benzoyl moiety is a key structural feature in a number of kinase inhibitors, which are a major class of targeted cancer therapeutics. These compounds often target signaling pathways that are dysregulated in cancer, such as the RAF-MEK-ERK and VEGFR/PDGFR pathways, which are crucial for tumor cell proliferation and angiogenesis.

Application in Kinase Inhibitor Synthesis

A prominent application of N-acylation with this compound is in the synthesis of analogues of multi-kinase inhibitors like sorafenib and regorafenib. These drugs are known to inhibit several kinases involved in tumor progression, including RAF kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).

Target Signaling Pathways:

-

RAF-MEK-ERK Pathway: This cascade is a central signaling pathway that regulates cell proliferation and survival.[1] Mutations in BRAF are common in various cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.

-

VEGFR/PDGFR Signaling: These receptor tyrosine kinases are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2] Inhibition of VEGFR and PDGFR signaling can thus starve tumors and inhibit their growth.

Experimental Protocol: N-Acylation of an Aniline Derivative

This protocol describes a general procedure for the N-acylation of a substituted aniline, a common step in the synthesis of kinase inhibitor scaffolds.

Table 1: Reagents for N-Acylation

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| This compound | C₈H₃ClF₄O | 226.56 | Acylating Agent |

| Substituted Aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline) | C₇H₅ClF₃N | 195.57 | Nucleophile |

| Pyridine | C₅H₅N | 79.10 | Base |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Solvent |

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 equivalents) to the stirred solution.

-

Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted acyl chloride, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Table 2: Representative Quantitative Data for N-Acylation

| Substrate (Aniline Derivative) | Product | Yield (%) |

| 4-chloro-3-(trifluoromethyl)aniline | N-(4-chloro-3-(trifluoromethyl)phenyl)-3-fluoro-4-(trifluoromethyl)benzamide | High |

Note: Specific yields can vary depending on the exact reaction conditions and the purity of the reagents.

Synthesis of Esters via O-Acylation

The esterification of alcohols and phenols with this compound provides a route to molecules with potential applications in materials science and as prodrugs. The resulting esters can exhibit altered solubility and pharmacokinetic profiles compared to the parent alcohol or phenol.

Experimental Protocol: O-Acylation of a Phenol

This protocol provides a general method for the O-acylation of a substituted phenol.

Table 3: Reagents for O-Acylation

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| This compound | C₈H₃ClF₄O | 226.56 | Acylating Agent |

| Substituted Phenol | Varies | Varies | Nucleophile |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Solvent |

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the substituted phenol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Table 4: Representative Quantitative Data for O-Acylation

| Substrate (Phenol Derivative) | Product | Yield (%) |

| 4-Nitrophenol | 4-Nitrophenyl 3-fluoro-4-(trifluoromethyl)benzoate | Good to High |

Note: Specific yields can vary depending on the exact reaction conditions and the nature of the phenolic substrate.

Visualizations

Caption: General workflow for the N-acylation of anilines.

Caption: The RAF-MEK-ERK signaling pathway.[1]

Caption: The VEGFR/PDGFR signaling pathway in angiogenesis.[2]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-4-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzoyl chloride is a versatile chemical intermediate increasingly utilized in the design and synthesis of novel kinase inhibitors. The presence of both a fluorine atom and a trifluoromethyl group on the benzoyl ring significantly influences the physicochemical properties of the resulting molecules. These substitutions can enhance metabolic stability, membrane permeability, and binding affinity to the target kinase by modulating the electronics and lipophilicity of the compound. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors incorporating the 3-fluoro-4-(trifluoromethyl)benzamide moiety, with a focus on inhibitors of the Bcr-Abl signaling pathway, a critical target in chronic myeloid leukemia (CML).

Target Signaling Pathway: Bcr-Abl and Downstream Effectors

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver in most cases of CML. Its persistent kinase activity leads to the uncontrolled proliferation of hematopoietic cells and inhibition of apoptosis. The Bcr-Abl oncoprotein activates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK pathway, the JAK-STAT pathway, and the PI3K-AKT pathway, all of which contribute to the malignant phenotype. Small molecule inhibitors that target the ATP-binding site of the Abl kinase domain are a cornerstone of CML therapy.

Caption: Bcr-Abl signaling pathway and point of inhibition.

Application of this compound in Kinase Inhibitor Synthesis

The primary application of this compound in this context is the formation of an amide bond with a suitable amine-containing scaffold. This reaction, typically a nucleophilic acyl substitution, is a robust and high-yielding method for introducing the desired benzoyl moiety. The choice of the amine-containing partner is critical for determining the target kinase and the overall pharmacological profile of the resulting inhibitor. Heterocyclic amines, such as aminopyridines, aminopyrazoles, and aminopyrimidines, are common scaffolds in kinase inhibitor design as they can mimic the hydrogen bonding interactions of the adenine region of ATP in the kinase hinge region.

Experimental Protocols

General Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor using this compound generally follows a straightforward workflow involving the coupling of the benzoyl chloride with an appropriate amine-containing core structure.

Caption: General workflow for kinase inhibitor synthesis.